4-Bromo-1-(3-tetyrahydropyranyl)imidazole
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Overview
Description
4-Bromo-1-(3-tetrahydropyranyl)imidazole is a heterocyclic compound that features both bromine and tetrahydropyranyl substituents on an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-tetrahydropyranyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a tetrahydropyranyl-protected imidazole. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-tetrahydropyranyl)imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The tetrahydropyranyl group can be involved in cyclization reactions, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve the use of polar aprotic solvents such as DMF or DMSO.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts such as palladium or nickel complexes are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives, while cyclization reactions can produce fused ring systems .
Scientific Research Applications
4-Bromo-1-(3-tetrahydropyranyl)imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-tetrahydropyranyl)imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The tetrahydropyranyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: Lacks the tetrahydropyranyl group, making it less soluble and stable in certain conditions.
1-(3-Tetrahydropyranyl)imidazole: Lacks the bromine atom, reducing its reactivity in substitution reactions.
4-Chloro-1-(3-tetrahydropyranyl)imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and electronic properties.
Uniqueness
4-Bromo-1-(3-tetrahydropyranyl)imidazole is unique due to the presence of both bromine and tetrahydropyranyl groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-bromo-1-(oxan-3-yl)imidazole |
InChI |
InChI=1S/C8H11BrN2O/c9-8-4-11(6-10-8)7-2-1-3-12-5-7/h4,6-7H,1-3,5H2 |
InChI Key |
DMBAKKSXFMEDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)N2C=C(N=C2)Br |
Origin of Product |
United States |
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